1-Oxo-1-phenylpropan-2-yl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate
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Overview
Description
1-Oxo-1-phenylpropan-2-yl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-Oxo-1-phenylpropan-2-yl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate typically involves multiple steps. One common approach is the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Oxo-1-phenylpropan-2-yl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Oxo-1-phenylpropan-2-yl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-Oxo-1-phenylpropan-2-yl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate include other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H20N2O5 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 1-benzamido-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20N2O5/c1-14(19(25)15-8-4-2-5-9-15)28-21(27)17-12-18(24)23(13-17)22-20(26)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,22,26) |
InChI Key |
BMOSPKQPVXDJMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)C2CC(=O)N(C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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